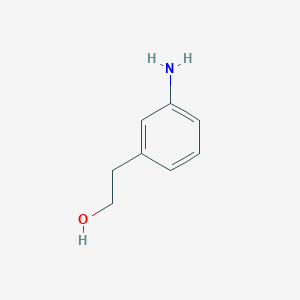

2-(3-Aminophenyl)ethanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUKLSVGSFFSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565763 | |

| Record name | 2-(3-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-77-5 | |

| Record name | 2-(3-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-aminophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Aminophenyl Ethanol and Its Derivatives

Catalytic Reduction Approaches

Catalytic reduction, particularly the hydrogenation of nitro precursors, stands as the most established and efficient method for the synthesis of aromatic amines like 2-(3-Aminophenyl)ethanol. This approach is favored for its high yields, clean reaction profiles, and the use of molecular hydrogen as a reductant. uctm.edu

Hydrogenation of Nitro Precursors

The principal route to this compound involves the catalytic hydrogenation of its nitro precursor, 2-(3-nitrophenyl)ethanol (B3023286). In a typical procedure, the nitro compound is dissolved in a suitable solvent and subjected to hydrogen gas in the presence of a metal catalyst. The reaction reduces the nitro group (-NO₂) to a primary amine group (-NH₂), yielding the desired product. One documented synthesis describes adding 2-(3-nitrophenyl)ethanol to a pressure reactor with a palladium on carbon catalyst in methanol (B129727). chemicalbook.com The system is then pressurized with hydrogen, and the reaction proceeds at room temperature, achieving a near-quantitative yield of 99% for this compound upon completion and catalyst removal. chemicalbook.com This method is a cornerstone in the synthesis of various aromatic amines due to its high efficiency and scalability. uctm.edu

Optimization of Catalytic Conditions and Reaction Parameters

The choice of catalyst is critical in the hydrogenation of nitroaromatics. Noble metal catalysts are highly effective and widely used.

Palladium (Pd): Palladium, particularly when supported on activated carbon (Pd/C), is a common and highly efficient catalyst for this transformation. chemicalbook.com A 10% Pd/C catalyst has been shown to be effective in converting 2-(3-nitrophenyl)ethanol to the corresponding amine with high yield. chemicalbook.com Palladium-based catalysts supported on other materials, such as graphene (Pd/G), have also demonstrated high activity, sometimes exceeding that of commercial Pd/C. rsc.org

Platinum (Pt): Platinum and its oxides are also robust catalysts for the hydrogenation of nitrophenols. google.com They are known for their high activity under various conditions.

Raney Nickel (Ni): As a non-noble metal alternative, Raney nickel is an inexpensive yet highly active catalyst for reducing aromatic nitro groups. google.com Its application in the synthesis of the isomeric 2-(o-aminophenyl)ethanol highlights its utility, where it has been used to achieve a 98.7% yield. google.com The activity of Raney nickel can sometimes be enhanced by the addition of small amounts of alkali compounds. google.com

Cobalt (Co): More recent research has explored other non-noble metal catalysts. Well-defined catalysts with cobalt nanoparticles encapsulated in N-doped carbon (Co@NC) have been developed for the selective hydrogenation of nitroarenes under mild conditions, demonstrating high conversion rates and stability. rsc.org

The following table summarizes various catalytic systems used for the hydrogenation of nitrophenylethanol isomers.

Table 1: Catalytic Systems for Hydrogenation of Nitrophenylethanol

| Precursor | Catalyst | Solvent | Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(3-nitrophenyl)ethanol | 10% Palladium on Carbon | Methanol | 45 psi | Room Temp. | 99% | chemicalbook.com |

Solvent Systems

The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. Polar solvents are typically employed for the hydrogenation of nitroaromatics.

Methanol: This is a frequently used solvent, as seen in the high-yield synthesis of this compound and its ortho-isomer. chemicalbook.comgoogle.com

Ethanol (B145695) and Isopropanol: These alcohols are also common solvents for hydrogenation reactions, with the reaction rate sometimes varying depending on the specific nitro-compound and solvent combination. uctm.edu

Water: Aqueous systems can be used, particularly for nitrophenols, often in the presence of an acid. google.com The choice of solvent can be reaction-specific, and its effect is not always predictable without empirical testing. illinois.edu

Catalytic hydrogenation can often be performed under relatively mild conditions, which is a significant advantage.

Temperature: Many hydrogenations of nitro groups proceed efficiently at room temperature, as demonstrated in the synthesis using 10% Pd/C. chemicalbook.com This avoids the need for heating, reducing energy consumption and minimizing potential side reactions.

Pressure: The reaction is typically conducted under positive hydrogen pressure. Pressures can range from relatively low (e.g., 45 psi or ~3 atm) to higher pressures depending on the catalyst's activity and the substrate's reactivity. chemicalbook.com For instance, the reduction of 2-(o-nitrophenyl)ethanol with Raney nickel was carried out at 8.5 kg/cm ² G (~8.3 atm). google.com Generally, pressures below 100 psi are common for these types of reductions with active catalysts like platinum or palladium. google.com

Novel Synthetic Routes and Advanced Transformations

Beyond the standard reduction of nitro precursors, research has explored the synthesis of derivatives of this compound and its use in more complex molecular architectures.

One example involves the synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol hydrogen sulfate (B86663) (APSES), an important intermediate for reactive dyes. The synthesis of the core structure, 2-[(3-aminophenyl)sulfonyl]ethanol (APSE), follows a similar nitration-hydrogenation sequence. A precursor, 2-phenylsulfonyl ethanol (PSE), is first nitrated and then subsequently hydrogenated to yield APSE. jlu.edu.cn This demonstrates how the fundamental catalytic hydrogenation methodology can be integrated into multi-step syntheses to create more complex derivatives.

Furthermore, this compound itself serves as a valuable building block for advanced chemical transformations. It is cited as a useful compound for the synthesis of indolines and dihydrobenzofurans through iron and copper-catalyzed iodination and cyclization reactions. chemicalbook.com These transformations highlight the utility of the aminophenyl ethanol scaffold in constructing more elaborate heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Multi-Step Synthesis Pathways

The most prevalent and industrially viable approach for synthesizing this compound involves a two-step process starting from 3-nitrotoluene (B166867). This pathway is centered around the initial formation of 2-(3-nitrophenyl)ethanol, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2-(3-Nitrophenyl)ethanol

The synthesis of the key intermediate, 2-(3-nitrophenyl)ethanol, can be accomplished by the reaction of 3-nitrotoluene with formaldehyde. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a basic catalyst. A process analogous to the synthesis of the ortho-isomer involves heating a mixture of the nitrotoluene and paraformaldehyde with a base like potassium hydroxide. prepchem.comgoogle.com The reaction temperature is carefully controlled to prevent undesired side reactions. Following the reaction, an acidic workup and subsequent purification by vacuum distillation yield the desired 2-(3-nitrophenyl)ethanol.

Step 2: Reduction of 2-(3-Nitrophenyl)ethanol

The conversion of 2-(3-nitrophenyl)ethanol to this compound is achieved through the reduction of the nitro group. Catalytic hydrogenation is the most common and efficient method for this transformation. google.comacs.org Various catalyst systems can be employed, with Raney nickel and palladium on carbon (Pd/C) being widely used in industrial applications. acs.org

The reaction is typically carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. google.comchemicalbook.com The addition of a small amount of an alkali compound, like sodium hydroxide, can enhance the activity of the Raney nickel catalyst, leading to a higher reaction rate and yield. google.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is completely consumed. chemicalbook.com After the reaction is complete, the catalyst is filtered off, and the product is isolated by removing the solvent. The crude product can then be purified by recrystallization or other suitable techniques.

A representative multi-step synthesis is outlined below:

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Product |

| 1 | 3-Nitrotoluene, Paraformaldehyde | Potassium Hydroxide | Dimethylformamide | Elevated temperature | 2-(3-Nitrophenyl)ethanol |

| 2 | 2-(3-Nitrophenyl)ethanol | Raney Nickel, Hydrogen | Methanol | Hydrogen pressure, optional alkali | This compound |

Regioselective Synthesis Strategies

The synthesis of this compound inherently involves regioselectivity, primarily in the initial functionalization of the benzene (B151609) ring. The choice of starting material, 3-nitrotoluene, dictates the meta position of the resulting amino group relative to the ethanol substituent.

Alternative reducing agents can also be employed to achieve this selective transformation. For instance, the use of tin and hydrochloric acid is a classic method for the reduction of aromatic nitro compounds and is known to be selective for the nitro group over other reducible functionalities like carbonyls, a principle that extends to the hydroxyl group in this context. acs.org

The table below summarizes various catalyst systems and their typical reaction conditions for the regioselective reduction of nitrophenylethanol precursors.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure | Notes |

| Raney Nickel | Hydrogen | Methanol | Ambient to moderate | 1-10 atm | Activity can be enhanced by alkali. google.com |

| Pd/C | Hydrogen | Ethanol | Ambient to moderate | 1-10 atm | Widely used, high efficiency. researchgate.net |

| Pt-SnO2/C | Hydrazine Hydrate | Methanol/Water | 68 | Atmospheric | Effective for the para-isomer. chemicalbook.com |

| Tin (Sn) | Hydrochloric Acid (HCl) | - | Reflux | Atmospheric | Classic method, good selectivity. acs.org |

Preparative Scale Synthesis and Industrial Considerations

The synthesis of this compound on a preparative and industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The catalytic hydrogenation of nitroarenes is a well-established and large-scale industrial process, making the described multi-step pathway economically viable. google.com

Catalyst Selection and Handling: For large-scale production, the choice of catalyst is critical. Raney nickel is often favored due to its high activity and lower cost compared to precious metal catalysts like palladium. google.com However, Raney nickel is pyrophoric and requires careful handling. Palladium on carbon is another excellent choice, offering high efficiency and selectivity, though it is more expensive. acs.org Industrial processes often incorporate catalyst recovery and recycling systems to minimize costs.

Reaction Conditions and Reactor Design: Industrial hydrogenations are typically carried out in specialized reactors, such as autoclaves for batch processes or packed-bed reactors for continuous flow systems. researchgate.netgoogle.com Continuous flow processes offer several advantages, including improved heat and mass transfer, better process control, and enhanced safety. acs.org The reaction parameters, including temperature, pressure, and hydrogen flow rate, are optimized to maximize yield and minimize reaction time. Gas phase hydrogenation is also a possibility for large-scale production of related anilines. google.com

Process Safety and Environmental Concerns: The hydrogenation of nitro compounds is a highly exothermic reaction, and careful temperature control is essential to prevent runaway reactions. google.com The use of hydrogen gas under pressure also presents safety challenges that must be addressed through proper engineering controls and safety protocols. From an environmental perspective, catalytic hydrogenation is a relatively clean process, with water being the primary byproduct. acs.org The development of more sustainable and environmentally benign catalysts and processes, such as using copper-based catalysts in continuous flow systems, is an area of active research. acs.org

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions of the Amino Moiety

The primary aromatic amine group in 2-(3-aminophenyl)ethanol is a versatile handle for numerous chemical modifications, including reactions that form new carbon-nitrogen or nitrogen-nitrogen bonds.

Amidation and Acylation Reactions

The amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents, to form stable amide derivatives. This reaction is fundamental in organic synthesis for protecting the amino group or for building more complex molecular architectures. organic-chemistry.orgsphinxsai.com

The reaction with an acyl chloride, like ethanoyl chloride, is typically vigorous and results in the formation of an N-substituted amide, for instance, N-(3-(2-hydroxyethyl)phenyl)acetamide. chemguide.co.ukchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct. youtube.com Alternatively, direct amidation with carboxylic acids can be achieved using coupling agents like carbodiimides (e.g., EDC) or through catalytic methods that facilitate the removal of water. nih.gov

| Acylating Agent | Product | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-(3-(2-hydroxyethyl)phenyl)acetamide | Pyridine, CH2Cl2, 0 °C to RT |

| Benzoic Acid | N-(3-(2-hydroxyethyl)phenyl)benzamide | EDC, HOBt, DMF, RT |

| Acetic Anhydride | N-(3-(2-hydroxyethyl)phenyl)acetamide | Aqueous NaHCO3 or Pyridine |

Formation of Schiff Bases and Imines

The primary amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. redalyc.org This reversible reaction is typically carried out in the presence of an acid catalyst and often requires the removal of water to drive the equilibrium towards the product. chemistrysteps.comyoutube.com The reaction mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. chemistrysteps.com Subsequent dehydration, promoted by the acid catalyst, yields the C=N double bond characteristic of an imine. chemistrysteps.comyoutube.com

A wide array of aldehydes and ketones can be used, allowing for the synthesis of a diverse library of Schiff base derivatives of this compound. These reactions are often straightforward, proceeding under mild conditions, sometimes even at room temperature in a suitable solvent like ethanol (B145695). nih.govijarmps.orgresearchgate.net

| Carbonyl Compound | Product Name | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-2-(3-((benzylidene)amino)phenyl)ethanol | Ethanol, Glacial Acetic Acid (cat.), Reflux |

| Salicylaldehyde | (E)-2-(((3-(2-hydroxyethyl)phenyl)imino)methyl)phenol | Ethanol, RT |

| Acetone | 2-(3-(propan-2-ylideneamino)phenyl)ethanol | Methanol (B129727), Acid catalyst, Reflux |

Diazotization and Coupling Reactions

The aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.com The resulting aryldiazonium salt, 3-(2-hydroxyethyl)benzenediazonium chloride, is a highly versatile intermediate.

These diazonium salts are electrophiles and can react with electron-rich aromatic compounds, such as phenols or anilines, in a reaction known as azo coupling. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of brightly colored azo compounds, which are widely used as dyes. wikipedia.orgcuhk.edu.hk For example, coupling the diazonium salt of this compound with a compound like 2-naphthol would produce a highly conjugated azo dye. google.comcuhk.edu.hk The pH of the reaction medium is crucial for successful coupling. organic-chemistry.org

Functional Group Interconversions of the Hydroxyl Moiety

The primary alcohol functional group offers another site for derivatization, primarily through reactions that target the oxygen atom.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or its derivatives, a process known as esterification. google.com Direct esterification with a carboxylic acid is an equilibrium process that is typically catalyzed by a strong acid. A more efficient method involves using more reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. chemguide.co.uk For instance, reacting this compound with acetyl chloride would yield 2-(3-aminophenyl)ethyl acetate. youtube.com Enzymatic methods, using lipases, also provide a green alternative for catalyzing esterification and transesterification reactions under mild conditions. mdpi.comgoogle.com

Etherification, the formation of an ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O-C bond. Other methods include acid-catalyzed dehydration (for symmetrical ethers) or using specific reagents that promote ether formation under milder conditions. organic-chemistry.orgresearchgate.net

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Acetic Anhydride | 2-(3-aminophenyl)ethyl acetate | Pyridine, RT |

| Esterification | Phenylacetic acid | 2-(3-aminophenyl)ethyl 2-phenylacetate | Sulfuric Acid (cat.), Toluene, Reflux |

| Etherification | Methyl Iodide | 1-(2-methoxyethyl)-3-aminobenzene | 1. NaH, THF; 2. CH3I |

Oxidation Reactions

The primary hydroxyl group of this compound is susceptible to oxidation. The product of the oxidation depends on the reagent and reaction conditions used. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically oxidize the primary alcohol to an aldehyde, yielding (3-aminophenyl)acetaldehyde.

The use of stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will lead to the formation of the corresponding carboxylic acid, (3-aminophenyl)acetic acid. Careful selection of the oxidant is necessary to achieve the desired transformation without affecting the electron-rich aromatic ring or the amino group, which can also be sensitive to oxidation.

Cyclization Reactions Utilizing the this compound Scaffold

The unique structure of this compound, featuring both a primary aromatic amine and a primary alcohol tethered to a benzene (B151609) ring, makes it a valuable scaffold for the synthesis of various heterocyclic systems. The spatial relationship of these functional groups allows for intramolecular cyclization reactions to form fused ring systems, which are core structures in many biologically active molecules.

The aminophenyl ethanol framework is a versatile precursor for constructing nitrogen- and oxygen-containing heterocycles like indolines and dihydrobenzofurans. The synthesis of these structures typically involves the formation of a new C-N or C-O bond between one of the functional groups on the ethyl side-chain and the aromatic ring.

Indoline Synthesis: The synthesis of indolines from β-arylethylamine substrates is a well-established transformation. For this compound, this would involve an intramolecular C-H amination, where the amino group attacks an ortho C-H bond on the aromatic ring. This cyclization is often facilitated by transition metal catalysts, such as palladium, which can activate the C-H bond. The general strategy involves protecting the amine, followed by a catalyzed intramolecular cyclization, and subsequent deprotection to yield the indoline scaffold. While direct cyclization of this compound is plausible, the reaction often proceeds more efficiently with derivatives where the hydroxyl group has been converted to a better leaving group or the amine has been appropriately activated.

Dihydrobenzofuran Synthesis: The synthesis of 2,3-dihydrobenzofurans can be achieved through intramolecular O-arylation, where the hydroxyl group of the ethanol side-chain forms a bond with the aromatic ring. This process, often a variant of the Williamson ether synthesis or Buchwald-Hartwig amination, typically requires activation of the aromatic ring, for instance, by introducing a halogen at the ortho position to the side chain. Alternatively, modern catalytic systems can directly couple the alcohol with an aromatic C-H bond, although this is a more challenging transformation.

The following table summarizes potential cyclization strategies for this compound.

| Target Heterocycle | Reaction Type | Key Transformation | Potential Catalysts/Reagents |

|---|---|---|---|

| Indoline | Intramolecular C-H Amination | C-N Bond Formation | Palladium (Pd), Copper (Cu), Rhodium (Rh) |

| Dihydrobenzofuran | Intramolecular O-Arylation | C-O Bond Formation | Copper (Cu), Palladium (Pd) |

Advanced Derivatization for Analytical and Research Purposes

Derivatization is a chemical modification technique used to convert a compound into a product with properties that are better suited for a specific analytical method. For this compound, derivatization can enhance its detectability by spectroscopic methods or improve its separation characteristics in chromatography.

While this compound possesses a native chromophore (the benzene ring) that allows for UV-Vis detection, its molar absorptivity may not be sufficient for trace-level analysis. Derivatization can be employed to attach a highly absorbing chromophore or a fluorescent tag (fluorophore) to the molecule, significantly enhancing detection sensitivity. thermofisher.comresearchgate.net

The primary aromatic amine is the most common target for derivatization. Reagents that react with primary amines to form highly conjugated systems are ideal. nih.gov

UV-Vis Derivatization: Diazotization of the primary amine followed by coupling with a phenol or another aromatic amine creates a highly colored azo dye. This reaction shifts the absorption maximum to a longer wavelength (into the visible region), moving it away from potential interferences in the low UV region and increasing the molar absorptivity. researchgate.net

Fluorescence Derivatization: Attaching a fluorophore is a powerful strategy to achieve very low detection limits. Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA) react with the primary amine to yield intensely fluorescent products. thermofisher.comnih.gov This is particularly useful for High-Performance Liquid Chromatography (HPLC) with fluorescence detection. chromforum.org

The following table lists common derivatizing agents for enhancing spectroscopic detection of primary amines.

| Agent | Target Functional Group | Detection Method | Principle of Enhancement |

|---|---|---|---|

| Nitrous Acid / Phenol | Primary Aromatic Amine | UV-Visible | Formation of a highly conjugated azo dye. |

| Dansyl Chloride | Primary Amine | Fluorescence | Introduction of a highly fluorescent dansyl group. |

| FMOC-Cl | Primary Amine | Fluorescence | Attachment of a fluorescent fluorenylmethoxycarbonyl group. thermofisher.com |

| OPA / Thiol | Primary Amine | Fluorescence | Formation of a fluorescent isoindole derivative. nih.gov |

In chromatography, derivatization can be used to improve analyte volatility for gas chromatography (GC), enhance retention and peak shape in liquid chromatography (LC), and resolve enantiomers.

Improved Volatility and Stability (GC): The polar amine (-NH2) and hydroxyl (-OH) groups make this compound non-volatile and prone to adsorption on GC columns. Silylation is a common technique where both groups are reacted with a silylating agent (e.g., BSTFA) to replace the active hydrogens with trimethylsilyl (TMS) groups. This increases volatility and thermal stability, making the compound suitable for GC analysis.

Enantioselective Separation (LC): Since this compound is a chiral molecule (if the side chain is considered asymmetrically substituted relative to the ring, or if synthesized in a chiral form), separating its enantiomers is often necessary. This can be achieved by an indirect method involving a chiral derivatizing agent (CDA). researchgate.net The CDA, which is enantiomerically pure, reacts with both enantiomers of this compound to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. researchgate.netresearchgate.net Common CDAs for amines and alcohols include Mosher's acid chloride and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov

The table below outlines derivatization strategies for improving chromatographic separation.

| Technique | Derivatizing Agent Type | Purpose | Example Agent |

|---|---|---|---|

| Gas Chromatography (GC) | Silylating Agent | Increase volatility and thermal stability. | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Liquid Chromatography (LC) | Chiral Derivatizing Agent | Separate enantiomers by forming diastereomers. researchgate.net | Mosher's acid chloride (MTPA-Cl) |

| Liquid Chromatography (LC) | Chiral Derivatizing Agent | Separate enantiomers by forming diastereomers. | GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(3-Aminophenyl)ethanol, ¹H and ¹³C NMR studies provide definitive evidence for its structure by identifying the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy of the related compound (S)-1-(3'-aminophenyl)ethanol, conducted in deuterated chloroform (CDCl₃) at 500 MHz, the proton signals are observed at specific chemical shifts (δ) measured in parts per million (ppm). The spectrum shows a doublet for the methyl protons (CH₃) at approximately δ 1.49 ppm, which is split by the adjacent methine proton. The methine proton (CH) appears as a quartet around δ 4.83 ppm. The hydroxyl proton (OH) typically presents as a broad singlet, observed at δ 2.07 ppm. The aromatic protons appear in the region of δ 6.61-7.28 ppm, with their multiplicity and integration corresponding to the substitution pattern of the benzene (B151609) ring. rsc.org

Interactive Table: ¹H NMR Spectroscopic Data for 1-(3-Aminophenyl)ethanol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | 1.49 | Doublet | 6.45 |

| OH | 2.07 | Broad Singlet | - |

| CH | 4.83 | Quartet | 6.4 |

Note: Data corresponds to the closely related structure 1-(3-Aminophenyl)ethanol. rsc.org

Infrared (IR) and Raman Spectroscopy Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of a related compound, 1-(phenyl)ethanol, shows characteristic absorption bands that are expected to be present for this compound. rsc.org A broad band in the region of 3364 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. rsc.org The C-H stretching vibrations of the aromatic ring are typically observed around 3030 cm⁻¹. rsc.org The presence of the primary amine group (-NH₂) in this compound would be indicated by two N-H stretching bands, typically in the 3300-3500 cm⁻¹ region. The aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. rsc.org A strong band corresponding to the C-O stretching of the alcohol is also expected, typically around 1007 cm⁻¹. rsc.org

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | ~3364 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | ~3030 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Note: Wavenumbers are based on data for analogous compounds. rsc.org

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion (M⁺) peak corresponding to its molecular weight of 137.18 g/mol . nih.gov Analysis using techniques like LCMS can confirm the molecular ion peak, often observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 138.1. chemicalbook.com

The fragmentation of this compound in the mass spectrometer is characteristic of alcohols and amines. libretexts.orgyoutube.comlibretexts.orgyoutube.com Two primary fragmentation pathways are expected:

Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom, which is a common pathway for alcohols. libretexts.org This would result in the formation of a resonance-stabilized cation.

Dehydration: Alcohols frequently undergo the loss of a water molecule (18 amu), leading to a significant peak at m/z [M-18]⁺. libretexts.orgyoutube.com

For the isomeric compound 1-(3-aminophenyl)ethanol, the mass spectrum shows a base peak (most intense peak) and other significant fragments that help in its identification. nih.gov

Interactive Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 137 | Molecular Ion (M⁺) |

| 138 | Protonated Molecular Ion ([M+H]⁺) |

Note: Fragmentation patterns are based on general principles for alcohols and amines. libretexts.orgyoutube.comlibretexts.org

Electronic Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to exhibit absorption bands characteristic of the aminophenyl chromophore. researchgate.netresearchgate.net These absorptions are typically due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The presence of the amino and hydroxyl substituents on the benzene ring influences the position and intensity of these absorption maxima.

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) are highly sensitive spectroscopic techniques used to study the electronic structure and dynamics of molecules in the gas phase. While specific LIF and DF studies on this compound are not widely reported, the technique is well-suited for aromatic amines. rsc.org Such studies would involve exciting the molecule with a tunable laser to a specific vibronic level in the first excited electronic state (S₁) and then analyzing the emitted fluorescence. This can provide precise information on the vibrational frequencies in both the ground (S₀) and excited electronic states, as well as insights into conformational isomers and their energy landscapes. The fluorescence properties of aminophenyl compounds are known to be sensitive to the solvent environment. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

For a molecule like 2-(3-Aminophenyl)ethanol, quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be employed to determine its stable conformers. frontiersin.org These calculations, often utilizing basis sets like 6-311++G(d,p), can predict the geometries of various rotational isomers (rotamers) arising from the flexibility of the ethylamino side chain. frontiersin.org The relative energies of these conformers are calculated to identify the most stable, or ground-state, conformation.

The electronic structure of this compound, including the distribution of electron density and the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), can also be elucidated through these calculations. nih.gov This information is crucial for understanding the molecule's reactivity and its potential to engage in intermolecular interactions. For instance, the electronic properties of the aminophenyl group can significantly influence hydrogen bonding and other non-covalent interactions. nih.gov

A study on the related compound 2-(4-aminophenyl)ethanol (B86761) revealed the existence of multiple conformers, with their stability influenced by weak hydrogen bonds, such as the OH/π interaction between the hydroxyl group and the benzene (B151609) ring. nih.gov It is anticipated that similar intramolecular interactions would play a significant role in determining the preferred conformations of this compound.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example of the application of quantum chemistry in spectroscopy. uncw.edu

For this compound, computational techniques can be employed to predict its 1H and 13C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. uncw.edu These calculations are typically performed on the optimized geometries of the most stable conformers obtained from quantum chemical calculations. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edu

Recent advancements in the field have also seen the rise of machine learning models for the prediction of NMR spectra. nih.govresearchgate.net These models are trained on large datasets of experimentally determined NMR data and can provide highly accurate predictions of chemical shifts for a wide range of organic molecules. nih.gov While no specific predicted NMR data for this compound was found in the reviewed literature, these computational approaches represent the current state-of-the-art for such predictions.

In Silico Approaches for Biological Activity Prediction

Computational methods are powerful tools for predicting the potential biological activities of a compound, thereby guiding experimental efforts in drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein.

While no molecular docking studies have been reported for this compound itself, research on structurally related compounds provides insight into how such studies would be conducted. For example, molecular docking simulations have been performed on novel 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives to assess their potential as anticancer agents by targeting the HDAC2 protein. semanticscholar.orgorientjchem.org In such studies, a library of compounds is docked into the binding site of the protein, and their binding affinities are calculated and ranked using a scoring function. The results can identify promising candidates for further investigation and suggest potential modifications to improve binding.

In a hypothetical docking study of this compound derivatives, the aminophenyl and ethanol (B145695) moieties would be key features for forming interactions, such as hydrogen bonds and aromatic interactions, with the amino acid residues in the active site of a target protein. The docking scores and predicted binding poses would provide valuable information about the potential biological activity of these compounds.

A study on (E)-2-(((3-aminophenyl)imino)methyl)phenol and its metal complexes involved molecular docking against the receptors of colon cancer (PDB code: 2hq6) and lung cancer (PDB code: 1x2j) to evaluate their potential as anticancer agents. ekb.eg The calculated binding energy values from such studies are indicative of the binding affinity of the compounds to their biological targets.

Table 1: Example of Molecular Docking Results for Related Compounds (Note: This table is illustrative and based on findings for derivatives of similar compounds, not this compound itself.)

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivative 4c | HDAC2 | -6.8 | HIS145, PRO146 |

| 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivative 4d | HDAC2 | -6.5 | HIS145, GLY154 |

| 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivative 4f | HDAC2 | -7.2 | HIS145, TYR209 |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative framework for these investigations. nih.gov

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. sphinxsai.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. Molecular descriptors can encode various aspects of a molecule's structure, including its physicochemical, electronic, and steric properties.

For a series of this compound derivatives, a QSAR study would involve synthesizing and testing a range of analogs with different substituents on the aromatic ring or modifications to the ethanol side chain. The biological activity data, along with the calculated molecular descriptors, would then be used to build a QSAR model. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

A 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors illustrates this approach. researchgate.net The study used multiple linear regression to develop a model that correlated physicochemical descriptors with the anti-HDAC2 activity. Such models can provide insights into the structural features that are important for activity and guide the design of more potent compounds.

Machine learning (ML) has emerged as a powerful tool in computational chemistry and drug discovery. nih.gov ML models can learn complex patterns from large datasets of chemical structures and their associated biological activities, and then use this knowledge to make predictions for new compounds. mdpi.com

In the context of this compound, machine learning could be applied in several ways. For instance, a classification model could be trained to predict whether a derivative of this compound is likely to be active or inactive against a particular biological target. A regression model could be trained to predict the specific potency (e.g., IC50 value) of a derivative. nih.gov

Furthermore, generative machine learning models can be used for de novo drug design. These models can learn the underlying patterns of known active molecules and then generate new chemical structures that are predicted to have high activity. This approach could be used to design novel derivatives of this compound with optimized properties.

The development of machine learning models for bioactivity prediction typically involves several steps:

Data Collection: A large dataset of compounds with known biological activities is required.

Feature Engineering: Molecular descriptors or fingerprints are generated to represent the chemical structures in a numerical format.

Model Training: A machine learning algorithm (e.g., random forest, support vector machine, or a neural network) is trained on the dataset.

Model Validation: The predictive performance of the model is evaluated using an independent test set.

While specific machine learning studies on this compound were not identified, the general applicability of these methods to compound design and activity prediction is well-established in the field of medicinal chemistry. nih.gov

Biological Activity and Pharmacological Investigations of 2 3 Aminophenyl Ethanol Derivatives

Design and Synthesis of Bioactive Analogs Featuring the Aminophenyl Scaffold

The design of bioactive analogs based on the aminophenyl scaffold is a strategic process in drug discovery aimed at optimizing therapeutic properties. Researchers modify the core structure to enhance potency, selectivity, and pharmacokinetic profiles. The synthesis of these analogs often involves multi-step chemical reactions. For instance, the creation of phenyl-pyrazole derivatives as potential BCR-ABL kinase inhibitors has been achieved through strategies like scaffold hopping and conformational constraint to explore new chemical space and improve binding to the target protein. nih.gov Similarly, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been designed and synthesized to investigate their structure-activity relationship (SAR) as potential anticancer agents targeting the PI3Kα kinase. mdpi.com

A key intermediate related to the aminophenyl ethanol (B145695) structure is 2-[(3-Aminophenyl)sulfonyl] ethanol hydrogen sulfate (B86663) (APSES), which is valuable in the synthesis of reactive dyes. jlu.edu.cn The synthesis of such compounds can be complex; one pathway to APSES involves starting with thiophenol, which is reacted with chloroethanol, followed by oxidation with hydrogen peroxide to produce 2-phenylsulfonyl ethanol (PSE). The PSE then undergoes nitration and hydrogenation to yield 2-[(3-aminophenyl)sulfonyl]ethanol (APSE), which is finally reacted with oleum (B3057394) to obtain the target APSES. jlu.edu.cn This illustrates the modular nature of synthesizing aminophenyl derivatives, where functional groups can be added or modified in a stepwise fashion to create a library of compounds for biological screening. nih.govnih.gov The strategic design of these libraries is crucial for identifying lead compounds with desired biological activities. sphinxsai.comacs.org

In Vitro Biological Screening

Derivatives and analogs of the aminophenyl ethanol scaffold, particularly amino alcohols and phenethylamines, have been investigated for their antimicrobial properties. nih.govresearchgate.net Studies have shown that these classes of compounds can exhibit activity against a range of pathogenic microbes. For example, novel β-lactam derivatives synthesized from substituted phenethylamines were tested against bacterial and fungal isolates known to cause nosocomial infections. nih.gov The results indicated antibacterial activities with Minimum Inhibitory Concentration (MIC) values ranging from 0.98 to 250 µg/mL, although no significant antifungal activity was observed in that particular study. nih.gov

In other research, newly synthesized N-{2-(4-chlorophenyl) acetyl} amino alcohols, derived from various α-amino acids, were screened against bacteria such as K. aerogenes, E. coli, S. aureus, and P. desmolyticum, as well as the fungi A. flavus and C. albicans. ijpsdronline.com These compounds demonstrated moderate activity compared to standard antimicrobial agents like Ciprofloxacin and Fluconazole. ijpsdronline.comwho.int The introduction of cyclic amines, such as piperidine (B6355638) or piperazine, to related scaffolds has also been shown to yield compounds with significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The structural diversity of these derivatives allows for the fine-tuning of their antimicrobial spectrum and potency. nih.govijpscr.info

Table 1: Antimicrobial Activity of Related Amino Alcohol and Phenethylamine Derivatives

| Compound Class | Test Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Substituted Phenethylamine-based β-lactams | Bacterial isolates (nosocomial) | MIC values ranging from 0.98 to 250 µg/mL. | nih.gov |

| N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols | K. aerogenes, E. coli, S. aureus, P. desmolyticum | Moderate antibacterial activity. | ijpsdronline.com |

| N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols | A. flavus, C. albicans | Moderate antifungal activity. | ijpsdronline.comwho.int |

| Amino Alcohols with Cyclic Amines (Piperidine, Piperazine) | Methicillin-Resistant S. aureus (MRSA) | >50% inhibition at 32 µg/mL. | researchgate.net |

The aminophenyl ethanol structure and its analogs, specifically β-amino alcohols, have been explored as potential anti-inflammatory agents. A significant mechanism of action for some of these derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov TLR4 activation is a critical step in the inflammatory cascade, and its inhibition can suppress the inflammatory response. nih.gov Studies on β-amino alcohol derivatives have identified lead compounds with micromolar potency in inhibiting TLR4 signaling in in vitro cellular assays. nih.gov

While direct studies on 2-(3-aminophenyl)ethanol are limited, research on the general pharmacological effects of ethanol shows it can have complex, dual effects on inflammatory responses. nih.gov For instance, moderate acute exposure to ethanol can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and activating anti-inflammatory pathways. nih.gov Conversely, chronic or high-dose exposure can promote inflammation. nih.gov The analgesic properties of ethyl alcohol have also been documented, with intravenous administration shown to elevate the pain threshold to a degree comparable to morphine. nih.gov Furthermore, various synthetic compounds incorporating related chemical moieties have demonstrated significant analgesic and anti-inflammatory activities in animal models, suggesting the potential of this structural class. nih.govresearchgate.net

Table 2: Anti-inflammatory and Analgesic Potential of Related Compounds

| Compound/Class | Biological Target/Model | Observed Effect | Reference |

|---|---|---|---|

| β-Amino Alcohol Derivatives | Toll-like receptor 4 (TLR4) signaling | Inhibition of TLR4 with micromolar potency. | nih.gov |

| Ethyl Alcohol | Human Monocytes | Moderate doses show anti-inflammatory effects (e.g., TNF-α inhibition). | nih.gov |

| Ethyl Alcohol | Somatic pain stimuli (human) | Marked elevation of pain threshold. | nih.gov |

| Benzothiazole Carboxamides (Compound 17i) | Carrageenan-induced paw edema (rat) | Anti-inflammatory activity better than indomethacin. | nih.gov |

| Benzothiazole Carboxamides (Compound 17i) | Tail-flick test (rat) | Analgesic activity comparable to celecoxib. | nih.gov |

The aminophenyl scaffold is a component of various compounds designed and evaluated for their anticancer properties. Structurally related molecules have shown promise in preclinical studies. For example, (S)-2-chloro-1-(3-chlorophenyl)ethanol serves as a key intermediate in the synthesis of inhibitors for the IGF-1 receptor, a target in cancer therapy. mdpi.com This highlights the utility of the phenylethanol core in building more complex anticancer agents.

Furthermore, substituted phenethylamine-based β-lactam derivatives have been studied for their anticancer activity against colorectal cancer cell lines, such as Caco-2. nih.gov One compound, in particular, demonstrated the best anticancer profile with low toxicity in these studies. nih.gov In another line of research, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were synthesized and showed inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. mdpi.com One of the most potent derivatives, compound 16, exhibited an IC50 value of 13 µM against Caco-2 cells. mdpi.com These findings underscore the potential of the broader class of aminophenyl-containing compounds as a foundation for the development of novel antiproliferative agents.

Table 3: Antiproliferative Activity of Structurally Related Compounds

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Substituted Phenethylamine-based β-lactams | Colorectal Cancer (Caco-2) | Demonstrated anticancer activity and low toxicity. | nih.gov |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 8) | Caco-2 / HCT-116 | 98 µM / 337 µM | mdpi.com |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16) | Caco-2 / HCT-116 | 13 µM / 240.2 µM | mdpi.com |

| (S)-2-chloro-1-(3-chlorophenyl)ethanol | Intermediate for IGF-1 Receptor Inhibitors | Used in the synthesis of potential anticancer drugs. | mdpi.com |

The aminophenyl scaffold is a valuable component in the design of enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. rsc.org The 3-aminopyridin-2-one fragment, which is structurally related to the aminophenyl group, has been identified as a novel scaffold for inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are involved in mitosis. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com

In the context of chronic myelogenous leukemia, derivatives of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide have been designed as potent inhibitors of the BCR-ABL tyrosine kinase. nih.gov In vitro assays demonstrated that these compounds exhibited inhibitory activities with IC50 values ranging from 14.2 to 326.0 nM against the wild-type enzyme. nih.gov The most potent compound, 7a, had an IC50 of 14.2 nM. nih.gov These studies show that the aminophenyl moiety can be incorporated into larger, more complex structures that fit into the ATP-binding pocket of kinases, thereby inhibiting their function. nih.gov The development of such inhibitors is a key strategy in targeted cancer therapy.

Table 4: Protein Kinase Inhibition by Analogs with Related Scaffolds

| Inhibitor Scaffold/Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| 3-Aminopyridin-2-one Derivatives | MPS1 and Aurora Kinases | Identified as a novel inhibitor class. | coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com |

| Phenyl-pyrazole Derivatives (Compound 7a) | BCR-ABL Kinase | 14.2 nM | nih.gov |

| Phenyl-pyrazole Derivatives (General Series) | BCR-ABL Kinase | 14.2 - 326.0 nM | nih.gov |

Phenylethanolamines and phenylethylamines, which are structurally analogous to this compound, are well-known for their interactions with various biological receptors, particularly adrenergic receptors. nih.govnih.gov The substitution pattern on both the phenyl ring and the ethanolamine (B43304) side chain plays a critical role in determining the potency and selectivity of these compounds for different receptor subtypes. nih.gov

A study on N-(phenethyl)phenylethanolamines evaluated their activity at β(1)- and β(2)-adrenoceptors. It was found that 3,4-dihydroxy substitution on the phenylethanolamine ring is crucial for potent activation of both receptor subtypes. In contrast, a 3,5-dihydroxy analog showed selectivity for the β(2)-subtype. nih.gov Further modifications, such as replacing a hydroxyl group with a carboxyl group on the aralkyl nitrogen substituent, led to a significant drop in β(2) potency (over 100-fold) with only a minor reduction in β(1) potency (5-fold). nih.gov This demonstrates that subtle structural changes can dramatically alter receptor selectivity. Comparative studies on phenylethylamine derivatives have also been conducted to understand the drug-receptor binding mechanisms, focusing on interactions with sites related to norepinephrine (B1679862) uptake and various enzymes. zendy.io

Table 5: Receptor Interaction of Phenylethanolamine Analogs

| Structural Feature | Receptor Target | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| 3,4-Dihydroxy substitution | β(1)- and β(2)-Adrenoceptors | Potent activation of both subtypes. | nih.gov |

| 3,5-Dihydroxy substitution | β(2)-Adrenoceptor | Selective for the β(2)-subtype. | nih.gov |

| Replacement of 4-OH with COOH on N-aralkyl substituent | β(1)- vs β(2)-Adrenoceptors | Reduced β(1) potency by 5-fold; reduced β(2) potency by >100-fold. | nih.gov |

Antiparasitic Activity

There is currently no available research data detailing the antiparasitic activity of this compound derivatives. Studies investigating the efficacy of these specific compounds against parasitic organisms such as Leishmania, Trypanosoma, or Plasmodium have not been identified in the reviewed literature. While research into the antiparasitic properties of various other nitrogen-containing heterocyclic compounds and phenylethanolamine analogues exists, a direct link to derivatives of this compound has not been established.

In Vivo Pharmacological Evaluation (Preclinical Studies)

Preclinical in vivo studies investigating the pharmacological effects of this compound derivatives are not described in the available scientific literature. Consequently, information regarding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the efficacy and safety profiles of these specific compounds in animal models, is absent. Research into the in vivo effects of structurally related compounds may exist, but direct pharmacological data on this compound derivatives is not publicly accessible.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

A formal structure-activity relationship (SAR) analysis for this compound derivatives concerning any specific biological target has not been reported. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. The absence of such studies for this particular chemical scaffold means that the key structural motifs responsible for potential biological activities, and the impact of substitutions on the aminophenyl ring or the ethanol side chain, remain uncharacterized.

Applications in Materials Science and Industrial Chemistry

Utilization as Chemical Intermediates in Dye Synthesis

While 2-(3-Aminophenyl)ethanol itself is a precursor, its derivative, 2-[(3-Aminophenyl)sulfonyl]ethanol, stands out as a critical intermediate in the manufacturing of reactive dyes. These dyes form covalent bonds with textile fibers, leading to excellent colorfastness and wash resistance.

The synthesis pathway to these important dye intermediates often involves multiple steps starting from nitrobenzene. A key intermediate in this process is 2-[(3-Nitrophenyl)sulfonyl]ethanol, which is subsequently reduced to form 2-[(3-Aminophenyl)sulfonyl]ethanol. This compound is then typically sulfated to produce 2-[(3-aminophenyl)sulfonyl]ethyl hydrogen sulfate (B86663). This final intermediate serves as a crucial precursor for a wide array of vinyl sulfone reactive dyes. The vinyl sulfone group is generated under alkaline conditions during the dyeing process, enabling it to react with the hydroxyl groups of cellulosic fibers like cotton.

One prominent example is the production of C.I. Reactive Blue 19. In the synthesis of this dye, 2-[(3-aminophenyl)sulfonyl]ethyl hydrogen sulfate is reacted with bromaminic acid in a Jourdan-Ullmann reaction. The resulting product is a widely used, brilliant blue dye for cotton and other cellulosic materials. The versatility of this intermediate allows for its use as a diazo component or for reaction with heterocyclic compounds like halogenated triazines (e.g., cyanuric chloride) to create a diverse palette of azo dyes.

Beyond reactive dyes, aminophenol derivatives, in general, are fundamental components in oxidative hair dye formulations. They act as "coupler" substances, which, in combination with "developer" substances (like p-phenylenediamine), react in the presence of an oxidizing agent to form the final color molecules within the hair shaft. This class of compounds is essential for creating various shades, particularly in the red and copper ranges.

Role in Polymer Chemistry and Functional Materials Development

The dual functionality of this compound allows it to serve as a versatile monomer or modifier in the synthesis of various polymers and functional materials. The primary amine and primary alcohol groups can participate in numerous polymerization reactions, leading to the formation of materials with tailored properties.

Potential Polymerization Pathways:

Polyamides: The amino group of this compound can react with dicarboxylic acids or their derivatives (like diacyl chlorides) through polycondensation to form polyamides. The resulting polymers would feature pendant hydroxyl groups along the backbone, which could enhance properties such as hydrophilicity, solubility, and provide sites for further chemical modification or cross-linking. A related compound, 1-(5-(Aminoethyl)-2-nitrophenyl)ethanol, has been investigated as a photolabile cross-linker for Polyamide 6, demonstrating the utility of such structures in modifying polymer networks.

Polyurethanes: The hydroxyl group can react with diisocyanates to form urethane (B1682113) linkages. When used as a chain extender in polyurethane synthesis, this compound can introduce both aromatic character and a reactive amino group (which would typically be reacted first or protected) into the polymer structure, influencing the final mechanical and thermal properties of the material. Amino alcohols are commonly employed as chain extenders in polyurethane formulations.

Epoxy Resins: Aromatic amines are widely used as curing agents or hardeners for epoxy resins. The active hydrogen atoms on the amino group of this compound can react with the epoxide rings of the resin, leading to the formation of a cross-linked thermoset polymer. The hydroxyl group can also participate in the curing process, potentially accelerating the reaction and contributing to the final network structure. This results in a rigid material with high thermal and chemical resistance.

The incorporation of this monomer into polymer chains imparts specific functionalities that can be leveraged for developing advanced materials, such as adhesive layers, specialized coatings, and functional composites.

Applications in Coordination Chemistry as Ligands

In the field of coordination chemistry, this compound is an effective ligand capable of forming stable complexes with a variety of metal ions. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The utility of this compound as a ligand stems from the presence of two different donor atoms: the nitrogen of the amino group and the oxygen of the hydroxyl group.

This combination of a "soft" nitrogen donor and a "hard" oxygen donor allows it to act as a versatile chelating agent, binding to a single metal center through both atoms to form a stable five-membered ring. This phenomenon, known as the chelate effect, results in coordination compounds with enhanced thermodynamic stability compared to complexes with comparable monodentate ligands.

Furthermore, this compound can also function as a bridging ligand, where the nitrogen and oxygen atoms coordinate to two different metal centers, linking them together. This capability is fundamental to the construction of coordination polymers, which are multi-dimensional networks of metal ions connected by organic ligands. Research on analogous ligands, such as 2-[(pyridin-3-ylmethyl)amino]ethanol, has shown the formation of one-dimensional copper(II) coordination polymers with interesting magnetic properties arising from the interactions between the metal centers bridged by the ligand.

The specific coordination mode and the resulting structure of the complex or polymer depend on several factors, including the nature of the metal ion, the reaction conditions, and the molar ratio of ligand to metal. By carefully selecting these parameters, chemists can design and synthesize novel materials with potential applications in catalysis, magnetism, and gas storage.

Environmental Fate and Degradation Studies

Pathways of Environmental Transformation

The biodegradation of aromatic amines in the environment is a critical process mediated by microorganisms. For compounds like 2-(3-Aminophenyl)ethanol, which contains both an aromatic ring and an amino group, several bacterial degradation pathways have been identified for similar molecules. The general mechanisms for the bacterial aerobic degradation of monocyclic aromatic amines can be initiated through several enzymatic reactions, including dioxygenation of the aromatic ring, deamination, or hydroxylation. nih.gov The release of ammonia (B1221849) can occur either before or after the cleavage of the aromatic ring. nih.gov

A specific study on the biodegradation of 3-aminophenol (B1664112), a structurally related compound, by an Arthrobacter species demonstrated that the bacterium could utilize it as the sole source of carbon, nitrogen, and energy. nih.gov The degradation of 3-aminophenol in this organism was found to proceed via the β-ketoadipate pathway, a common route for the breakdown of aromatic compounds. nih.gov This suggests that a plausible biodegradation pathway for this compound would involve initial enzymatic modification of the ethanol (B145695) side chain or the aromatic ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic acids.

Table 1: Potential Biodegradation Initiating Steps for Aromatic Amines

| Initiation Mechanism | Enzymatic Action | Reference |

| Ring Dioxygenation | A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring. | nih.gov |

| Deamination | Removal of the amino group from the aromatic ring. | nih.gov |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | nih.gov |

Photolytic Degradation:

Photodegradation, or the breakdown of compounds by light, is another significant environmental transformation pathway for aromatic compounds. For aniline (B41778) derivatives, photodegradation in the presence of a photocatalyst like titanium dioxide (TiO2) has been shown to be effective. researchgate.netmdpi.comresearchgate.net This process typically involves the generation of highly reactive hydroxyl radicals (HO•) that attack the aromatic ring, leading to its degradation. mdpi.com The main intermediate products in the photocatalytic degradation of aniline include 2-aminophenol (B121084) and phenol. researchgate.net The pH of the surrounding medium can significantly influence the rate of photodegradation, with alkaline conditions generally enhancing the process for aniline. researchgate.net Direct photodegradation of aniline in the absence of a photocatalyst is also possible, with 2-aminophenol and benzoquinone identified as major photoproducts. researchgate.net Given the structural similarities, this compound is expected to undergo similar photolytic degradation processes in the environment, particularly in sunlit surface waters.

Hydrolytic Degradation:

Mobility and Distribution in Environmental Compartments

The mobility and distribution of this compound in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to sorb to soil and sediment. Based on its structure, it is expected to be water-soluble, which would suggest a potential for mobility in aquatic systems. fishersci.com

The sorption of substituted anilines to soil is a complex process influenced by soil properties like organic matter content and pH. nih.gov The amino group can become protonated at lower pH, forming an organic cation that can participate in ion exchange with soil minerals. nih.gov Additionally, the aromatic amino group can form covalent bonds with organic matter in the soil, particularly with quinone-like structures. nih.gov

For 3-aminophenol, the estimated soil sorption coefficient (Koc) suggests high mobility in soil. echemi.com However, it is also noted that anilines can bind strongly to humus or organic matter, which would reduce their mobility. echemi.com This suggests that the mobility of this compound in soil will be highly dependent on the specific soil characteristics. In soils with low organic matter, it may be relatively mobile, while in soils with high organic content, its movement will be more restricted.

Table 2: Factors Influencing the Mobility of Aromatic Amines in Soil

| Factor | Influence on Mobility | Reference |

| Soil Organic Matter | Higher organic matter content generally decreases mobility due to increased sorption. | nih.govechemi.com |

| Soil pH | Lower pH can lead to protonation of the amino group, increasing sorption through ion exchange and decreasing mobility. | nih.gov |

| Clay Content | Clay minerals can contribute to sorption through ion exchange, reducing mobility. | awsjournal.org |

| Cation Exchange Capacity (CEC) | Higher CEC can increase the sorption of the protonated form of the amine, thus decreasing mobility. | awsjournal.org |

Ecotoxicological Research

Direct ecotoxicological data for this compound is not available. However, information on the toxicity of aniline and 3-aminophenol to aquatic organisms can provide an indication of its potential environmental impact.

Aniline has been shown to be toxic to a range of aquatic organisms. The 48-hour median lethal concentration (LC50) for fish species such as rainbow trout (Oncorhynchus mykiss) and fathead minnow (Pimephales promelas) is in the range of 10.6 to 65 mg/L. europa.euepa.gov For the water flea (Daphnia magna), the 48-hour median effective concentration (EC50) is reported to be as low as 0.16 mg/L, indicating higher sensitivity in invertebrates. europa.eu

For 3-aminophenol, the 72-hour LC50 for the zebrafish (Danio rerio) is reported to be 22.34 mg/L. echemi.com It is classified as toxic to aquatic life with long-lasting effects. echemi.com These data suggest that this compound may also exhibit toxicity to aquatic organisms, and its release into the environment should be managed to prevent adverse effects on aquatic ecosystems.

Table 3: Ecotoxicity Data for Structurally Related Compounds

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

| Aniline | Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 10.6 | europa.eu |

| Aniline | Fathead Minnow (Pimephales promelas) | 96h LC50 | 65 | epa.gov |

| Aniline | Daphnia magna | 48h EC50 | 0.16 | europa.eu |

| 3-Aminophenol | Zebrafish (Danio rerio) | 72h LC50 | 22.34 | echemi.com |

Future Research Directions and Emerging Opportunities

Advanced Synthetic Methodologies and Sustainable Chemistry

Future research into the synthesis of 2-(3-Aminophenyl)ethanol is increasingly focused on the principles of green and sustainable chemistry. The goal is to develop methods that are not only efficient but also minimize environmental impact. jocpr.com Traditional synthetic routes, such as the reduction of 3-nitrophenylethanol, often involve harsh reagents and generate significant waste. chemicalbook.com

Emerging strategies are likely to concentrate on several key areas:

Catalytic Systems: Development of novel catalysts, including biocatalysts and nano-catalysts, can lead to reactions with higher selectivity and yield under milder conditions. rasayanjournal.co.inejcmpr.com For instance, employing enzymatic processes could offer a highly specific and environmentally benign alternative to conventional reduction methods.

Renewable Feedstocks: Investigating pathways that utilize renewable starting materials instead of petroleum-based precursors is a critical goal for sustainable chemistry. jocpr.com

Alternative Solvents: The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical synthesis. jocpr.com Future methodologies will explore the use of greener solvents like water, supercritical CO2, or bio-based solvents. jocpr.commdpi.com Solvent-free reaction conditions, such as mechanochemical grinding or solid-support reactions, also represent a promising avenue. rasayanjournal.co.inmdpi.comrasayanjournal.co.in

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry can significantly shorten reaction times, reduce energy consumption, and improve process control and safety. rasayanjournal.co.inrasayanjournal.co.inrsc.org

| Methodology | Traditional Approach | Emerging Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Catalyst | Heavy metals (e.g., Palladium on carbon) chemicalbook.com | Biocatalysts, recyclable nano-catalysts rasayanjournal.co.inejcmpr.com | Reduced metal contamination, milder conditions, reusability. |

| Solvent | Methanol (B129727), other volatile organics chemicalbook.com | Water, supercritical fluids, ionic liquids, solvent-free rasayanjournal.co.inmdpi.com | Reduced toxicity and environmental pollution. jocpr.com |

| Energy Source | Conventional heating | Microwave irradiation, ultrasonication rasayanjournal.co.inrasayanjournal.co.in | Faster reaction rates, lower energy consumption. |

| Atom Economy | Often involves protecting groups and stoichiometric reagents. | Focus on catalytic cycles and one-pot reactions. mdpi.com | Higher efficiency and less waste generation. researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of this compound hold promise in medicinal chemistry due to the versatile nature of the aminophenyl ethanol (B145695) scaffold. The primary amino group and the hydroxyl group serve as key handles for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

Future research will likely focus on designing and synthesizing derivatives that can interact with novel biological targets. Given the known activities of similar heterocyclic and aromatic amine structures, potential therapeutic areas include:

Kinase Inhibition: Many kinase inhibitors feature aromatic amine cores. Derivatives of this compound could be developed to target specific kinases involved in cancer cell proliferation, such as PIM-1 kinase or receptor tyrosine kinases. nih.govnih.gov

Anticancer Agents: The anti-apoptotic protein Bcl-2 is a key target in cancer therapy. researchgate.net Novel derivatives could be designed to inhibit Bcl-2 or related proteins, thereby inducing apoptosis in cancer cells.

Neurodegenerative Diseases: Certain aminophenyl derivatives are being explored as imaging agents and potential therapeutics for neurodegenerative conditions by targeting enzymes like lysine-specific demethylase 1 (LSD1). acs.org

Antimicrobial Agents: The scaffold can be incorporated into larger molecules to develop new classes of antibacterial or antifungal agents, a critical need in an era of growing antimicrobial resistance. nih.govmdpi.com

| Target Class | Specific Example | Potential Therapeutic Application | Rationale |

|---|---|---|---|

| Protein Kinases | PIM-1, FGFR, EGFR nih.govnih.gov | Oncology | Aromatic amine scaffolds are common in kinase inhibitors. |

| Apoptosis Regulators | Bcl-2 Family Proteins researchgate.net | Oncology | Targeting anti-apoptotic proteins is a validated cancer therapy strategy. |

| Histone Modifying Enzymes | Lysine-Specific Demethylase 1 (LSD1) acs.org | Neurodegenerative Disorders, Oncology | Related aminophenyl structures show inhibitory activity. |

| Bacterial Enzymes | Transpeptidase, 14 α-demethylase nih.gov | Infectious Diseases | Benzothiazole derivatives, which can be synthesized from aminophenols, show antimicrobial properties. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The process of discovering and optimizing new therapeutic agents can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). mit.edunih.gov For a scaffold like this compound, these computational tools offer several exciting opportunities.

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for a specific biological target while also possessing desirable drug-like properties. nih.govnih.gov These models can explore a vast chemical space around the this compound core to propose new, synthesizable derivatives.

Predictive Modeling: ML algorithms can be trained on large datasets to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) of virtual compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov